molecular formula C10H15N3O2 B1458268 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole CAS No. 1461705-07-6

1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole

Cat. No.: B1458268
CAS No.: 1461705-07-6
M. Wt: 209.24 g/mol
InChI Key: UYKOXNGBXUDDLM-UHFFFAOYSA-N
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Description

Product Overview 1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole is a chemical compound with the CAS Registry Number 1461705-07-6 . It has a molecular formula of C 10 H 15 N 3 O 2 and a molecular weight of 209.25 g/mol . This compound is part of the pyrazole class of heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure with two adjacent nitrogen atoms . Research Applications and Value Pyrazole and its derivatives are recognized as a pharmacologically significant active scaffold, possessing a wide spectrum of biological activities . As a substituted pyrazole, this compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Researchers utilize such structures in the discovery and development of new therapeutic agents . The pyrazole nucleus is a common feature in numerous established pharmaceuticals, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant drugs . The specific substitution pattern on this pyrazole ring makes it a valuable template for constructing compound libraries and exploring structure-activity relationships (SAR) in drug discovery campaigns. Handling and Usage For Research Use Only. This product is intended for laboratory research purposes and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, wearing suitable protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

1-cyclohexyl-4-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-7-12(11-10(8)13(14)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKOXNGBXUDDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Nitration of Substituted Pyrazoles

One classical method involves nitration of pre-formed pyrazole derivatives:

  • Nitration Conditions: Pyrazoles are nitrated using nitrating acids (e.g., nitric acid, mixed acid) under controlled temperature conditions to avoid over-nitration or decomposition.
  • Limitations: Direct nitration often results in moderate yields due to formation of byproducts and difficulty in separating isomers. Additionally, pyrazoles bearing aryl or cycloalkyl substituents can undergo undesired nitration on these groups.

Synthesis from Hydroxypyridazone Precursors (Patent US3294814A)

A more advanced and selective method involves the use of 4-nitro-5-hydroxypyridazones as precursors:

  • General Reaction: Heating 4-nitro-5-hydroxypyridazones in the presence of an inert solvent or suspension agent at elevated temperatures (50–180 °C) leads to the formation of 4-nitropyrazoles.
  • Substituent Scope: The R group in these precursors can be hydrogen, alkyl, cycloalkyl, or aryl radicals, allowing for tailored substitution patterns.
  • Example for Cycloalkyl Substitution: 1-methyl-4-nitro-5-hydroxypyridazone heated in 15% hydrochloric acid at 120 °C for 5 hours yielded 1-methyl-4-nitropyrazole with a melting point of 91–92 °C.
  • Advantages: This method provides higher purity products with better yields than direct nitration and avoids simultaneous nitration of substituent groups.
  • Application to 1-Cyclohexyl Substituent: By analogy, 4-nitro-5-hydroxypyridazones bearing cyclohexyl groups can be similarly converted to the corresponding 4-nitropyrazoles, which can then be further functionalized to introduce the methyl group at the 4-position or vice versa.

Introduction of the 3-Nitro Group (Patent US4235995A)

The nitration at the 3-position of pyrazoles, including derivatives like 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole, has been addressed in patents describing 3-nitropyrazole derivatives:

  • Synthetic Route: Starting from pyrazolecarboxamide derivatives substituted at the 1- and 4-positions, nitration is performed under controlled conditions to introduce the nitro group at the 3-position.
  • Reaction Conditions: Use of specific nitrating agents and solvents to achieve regioselective nitration while preserving other substituents.
  • Functional Group Compatibility: The method accommodates alkyl and cycloalkyl substituents at the 1-position, such as cyclohexyl, and methyl groups at the 4-position.
  • Post-Nitration Modifications: The nitro group can be further transformed into amino groups or other functionalities for downstream applications.

Proposed Synthetic Scheme for this compound

Based on the above methods, a plausible preparation route is:

Step Starting Material Reaction Conditions Product Notes
1 1-Cyclohexyl-4-methyl-pyrazole Nitration with nitrating acid (e.g., mixed acid) at controlled temperature This compound Direct nitration; moderate yield, possible side products
2 4-Nitro-5-hydroxypyridazone derivative with cyclohexyl substituent Heating in acidic aqueous medium (e.g., 15% HCl) at 120–150 °C 4-Nitro-1-cyclohexyl-pyrazole intermediate High purity, selective formation
3 Methylation at 4-position (e.g., using methyl iodide or methylating agent) Basic or neutral conditions 1-Cyclohexyl-4-methyl-4-nitro-pyrazole Substitution after ring formation
4 Regioselective nitration or rearrangement to 3-nitro position if needed Controlled nitration Final target compound Requires optimization

Comparative Data Table of Preparation Methods

Method Starting Material Reaction Conditions Yield (%) Purity Advantages Disadvantages
Direct Nitration of Pyrazole 1-Cyclohexyl-4-methyl-pyrazole Nitrating acid, low temp 40–60 Moderate Simple, direct Side reactions, low selectivity
Hydroxypyridazone Heating (US3294814A) 4-Nitro-5-hydroxypyridazone derivatives Acidic aqueous, 120–150 °C, 5–6 h 60–75 High Selective, cleaner product Requires precursor synthesis
Nitration of Pyrazolecarboxamides (US4235995A) Substituted pyrazolecarboxamides Controlled nitration 50–70 High Regioselective nitration Complex starting materials

Research Findings and Notes

  • The use of 4-nitro-5-hydroxypyridazones as intermediates significantly improves the yield and purity of nitropyrazoles compared to direct nitration methods.
  • Careful control of temperature and reaction time is critical to avoid decomposition or over-nitration.
  • The cyclohexyl substituent at the 1-position is stable under nitration conditions when using the hydroxypyridazone route, preventing unwanted side reactions.
  • Methylation at the 4-position can be achieved either before or after nitration, but the sequence affects yield and purity.
  • The nitro group at the 3-position can serve as a versatile handle for further chemical transformations, including reduction to amino groups for dye or pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Molecular Weight (g/mol)
1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole Cyclohexyl Nitro Methyl Not provided
5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole Phenyl Methyl Nitro, Chloro 237.64
1-hexyl-1H-pyrazol-3-amine Hexyl Amino - Not provided

Key Observations :

  • Positional Effects : In 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole, the nitro group at position 4 and chloro at position 5 create distinct electronic effects compared to the nitro group at position 3 in the target compound. This difference may alter reactivity in nucleophilic substitution or redox reactions .

Biological Activity

1-Cyclohexyl-4-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure with two nitrogen atoms. Its molecular formula is C10H15N3O2, and it has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound's unique substitution pattern contributes to its distinct chemical and biological characteristics. The cyclohexyl group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components and modulate various biochemical pathways .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of pyrazole exhibit significant antibacterial and antifungal activities.

Compound Target Pathogen MIC (µg/mL) Reference
This compoundStaphylococcus aureus12.5
This compoundE. coli25.0
This compoundPseudomonas aeruginosa20.0

In comparative studies, this compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Some studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives have been tested against RAW264.7 cells, showing significant inhibition of nitrogen oxide secretion, which is often elevated in cancerous conditions .

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets within cells. The reduction of the nitro group leads to the formation of reactive intermediates that can modify cellular proteins or nucleic acids, thereby affecting cellular signaling pathways and leading to various biological effects .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds with a similar structure exhibited significant antibacterial effects compared to standard antibiotics .
  • Structure–Activity Relationship (SAR) : Research on SAR revealed that electron-withdrawing groups on the pyrazole ring enhance biological activity. This insight helps in designing more potent derivatives for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole?

The synthesis typically involves functionalization of the pyrazole core via nitration, alkylation, and cyclohexyl-group introduction. A validated approach includes:

  • Step 1 : Nitration at the 3-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.
  • Step 2 : Alkylation at the 1-position with cyclohexyl halides (e.g., cyclohexyl bromide) in the presence of a base like K₂CO₃ in DMF at 80°C .
  • Step 3 : Methylation at the 4-position using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the structure of this compound confirmed experimentally?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclohexyl protons as multiplet at δ 1.2–2.1 ppm, nitro group deshielding effects) .
  • X-ray Crystallography : Resolving crystal packing and bond angles, particularly for verifying steric effects of the cyclohexyl group .
  • IR Spectroscopy : Detection of nitro group stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact, as nitro compounds can be irritants .
  • Ventilation : Use fume hoods due to potential nitro group decomposition under heat, releasing NOx_x gases .
  • Storage : In airtight containers at 2–8°C, away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitration step in synthesis?

  • Catalyst Screening : Test alternatives to H2_2SO4_4, such as acetic anhydride, to reduce side reactions.
  • Temperature Control : Maintain <10°C to suppress polynitration. Evidence shows yields drop by 15–20% at higher temperatures .
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance nitro-group electrophilicity .

Q. What strategies address contradictions in spectroscopic data for this compound?

  • Dynamic NMR : Resolve overlapping signals caused by cyclohexyl group conformational flexibility .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when elemental analysis conflicts with expected stoichiometry .
  • Comparative Crystallography : Cross-validate bond lengths/angles with analogous structures (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) .

Q. How does the nitro group influence pharmacological activity in related pyrazole derivatives?

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving binding to targets like corticotropin-releasing factor receptors .
  • Metabolic Stability : Nitro groups can reduce metabolic degradation in vivo, as seen in analogs with prolonged half-lives .
  • Toxicity Screening : Assess nitro-reduction metabolites (e.g., amine derivatives) for hepatotoxicity using HepG2 cell assays .

Q. What computational methods predict reactivity of the nitro group in further functionalization?

  • DFT Calculations : Model transition states for nucleophilic aromatic substitution (e.g., replacing nitro with amino groups) .
  • Molecular Dynamics (MD) : Simulate steric effects of the cyclohexyl group on reaction pathways .
  • Hammett Constants : Use σ^- values to predict substituent effects on nitro-group reactivity in electrophilic reactions .

Methodological Recommendations

  • Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reagent stoichiometry rigorously, as minor deviations cause significant yield variations .
  • Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water) with 1^1H NMR to confirm purity >95% .
  • Scale-Up Challenges : Pilot reactions in pressurized reactors to manage exothermic nitration steps safely .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole
Reactant of Route 2
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1-cyclohexyl-4-methyl-3-nitro-1H-pyrazole

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